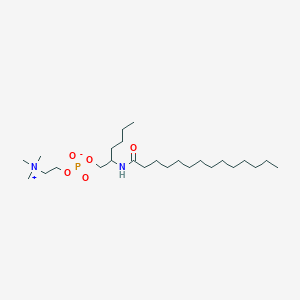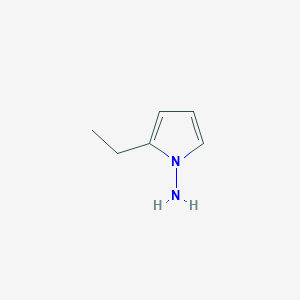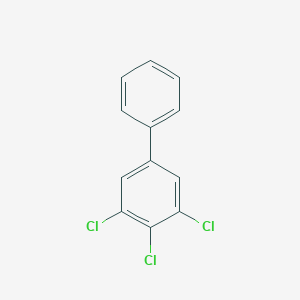
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is a chemical compound with the molecular formula C25H53N2O5P and a molecular weight of 492.68 g/mol It is a phosphocholine derivative, which means it contains a phosphocholine group attached to a long-chain fatty acid and an amino alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of tetradecanoic acid (myristic acid) with hexanolamine to form the amide bond. This intermediate is then reacted with phosphocholine chloride to introduce the phosphocholine group. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phosphocholine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phosphocholine derivatives and their interactions with other molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function, as phosphocholine is a key component of cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a biomarker for certain diseases.
Industry: It may be used in the development of new materials or as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The phosphocholine group allows it to integrate into the lipid bilayer, potentially affecting membrane fluidity and signaling pathways. The long-chain fatty acid and amino alcohol components may also interact with specific proteins or receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with two fatty acid chains.
Sphingomyelin: Another phosphocholine-containing lipid, found in the myelin sheath of nerve cells.
Lysophosphatidylcholine: A derivative of phosphatidylcholine with only one fatty acid chain.
Uniqueness
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a long-chain fatty acid, an amino alcohol, and a phosphocholine group. This structure allows it to interact with cell membranes in distinct ways, potentially leading to unique biological effects and applications .
Propriétés
Numéro CAS |
131736-77-1 |
|---|---|
Formule moléculaire |
C25H53N2O5P |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
Clé InChI |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)





![[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate](/img/structure/B164868.png)



